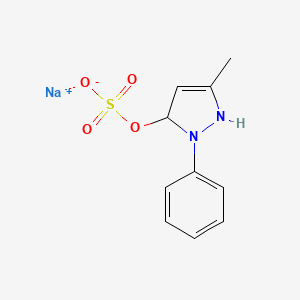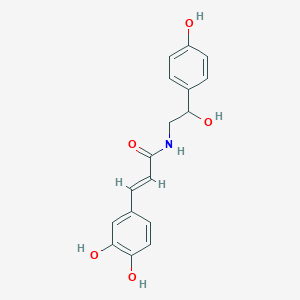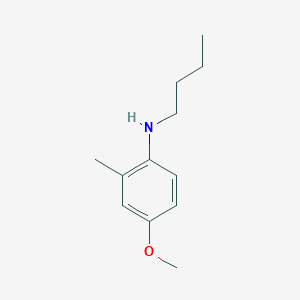
Benzoic acid, 2-chloro-3-methoxy-4-(methylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-chloro-3-methoxy-4-(methylsulfonyl)- is an organic compound with the molecular formula C9H9ClO4S. It is a derivative of benzoic acid, characterized by the presence of chloro, methoxy, and methylsulfonyl groups attached to the benzene ring. This compound is a white crystalline solid with a bitter taste and is sparingly soluble in water but soluble in organic solvents like ethanol and acetone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-3-methoxy-4-(methylsulfonyl)- can be achieved through various methods. One common approach involves the reaction of benzoic acid with methanesulfonyl chloride in the presence of a base such as pyridine to introduce the methylsulfonyl group. The chloro and methoxy groups can be introduced through subsequent electrophilic aromatic substitution reactions using appropriate reagents like chlorine and methanol .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis starting from readily available precursors. For example, the synthesis may begin with 2-chloro-3-methylbenzoic acid, which undergoes methoxylation and sulfonylation reactions to yield the final product. The reaction conditions often involve controlled temperatures and the use of catalysts to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-chloro-3-methoxy-4-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like chlorine (Cl2) and methanol (CH3OH) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzoic acids depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Benzoic acid, 2-chloro-3-methoxy-4-(methylsulfonyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals[][4].
Mécanisme D'action
The mechanism of action of benzoic acid, 2-chloro-3-methoxy-4-(methylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2-chloro-4-methoxy-: Similar structure but lacks the methylsulfonyl group.
Benzoic acid, 3-chloro-4-methoxy-: Similar structure but with different positions of substituents.
Benzoic acid, 2-methoxy-4-(methylsulfonyl)-: Lacks the chloro group.
Uniqueness
The presence of the chloro, methoxy, and methylsulfonyl groups in benzoic acid, 2-chloro-3-methoxy-4-(methylsulfonyl)- imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
105917-83-7 |
|---|---|
Formule moléculaire |
C9H9ClO5S |
Poids moléculaire |
264.68 g/mol |
Nom IUPAC |
2-chloro-3-methoxy-4-methylsulfonylbenzoic acid |
InChI |
InChI=1S/C9H9ClO5S/c1-15-8-6(16(2,13)14)4-3-5(7(8)10)9(11)12/h3-4H,1-2H3,(H,11,12) |
Clé InChI |
BQXRJSUDIQLLKH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1Cl)C(=O)O)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B12095721.png)
![9-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2,3-dihydropurin-6-one](/img/structure/B12095725.png)
![[rel-(2R,8S)-2-[tert-butyl(dimethyl)silyl]oxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B12095731.png)






![2-[3-(3,5-diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12095774.png)



![1-[4-((2S)Pyrrolidin-2-YL)phenoxy]-3-fluoropropane](/img/structure/B12095801.png)
